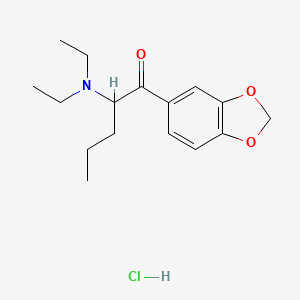

N,N-Diethylpentylone hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(diethylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-4-7-13(17(5-2)6-3)16(18)12-8-9-14-15(10-12)20-11-19-14;/h8-10,13H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMFWZHGOUCRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342050 | |

| Record name | Diethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-15-4 | |

| Record name | N,N-Diethylpentylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIETHYLPENTYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FN7K53F4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of N,N-Diethylpentylone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Diethylpentylone hydrochloride, a synthetic cathinone (B1664624). This document details a plausible synthetic pathway, outlines precise experimental protocols for its characterization using various analytical techniques, and presents a summary of its key chemical and physical properties. Furthermore, a proposed mechanism of action is discussed, supported by a signaling pathway diagram. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

N,N-Diethylpentylone, with the IUPAC name 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)pentan-1-one, is a substituted cathinone derivative.[1] Like other compounds in this class, it is characterized by a phenethylamine (B48288) backbone with a ketone group at the beta position. The hydrochloride salt of N,N-Diethylpentylone is typically a white powder.[1] While its physiological and toxicological actions have not been extensively characterized, it is structurally related to other psychoactive substances that are known to interact with monoamine transporters.[2] This guide aims to provide a detailed technical overview of its synthesis and analytical characterization.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis initiates with the α-bromination of 1-(1,3-benzodioxol-5-yl)pentan-1-one. The resulting α-bromo ketone, 2-bromo-1-(1,3-benzodioxol-5-yl)pentan-1-one, then undergoes a nucleophilic substitution reaction with diethylamine (B46881) to yield the free base of N,N-Diethylpentylone. The final step involves the treatment of the free base with hydrochloric acid to afford the stable hydrochloride salt.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-bromo-1-(1,3-benzodioxol-5-yl)pentan-1-one

-

Dissolve 1-(1,3-benzodioxol-5-yl)pentan-1-one in a suitable solvent such as glacial acetic acid or chloroform.

-

Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent to the solution at room temperature with constant stirring.

-

Continue stirring for a designated period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium bisulfite to remove any excess bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure to yield the crude 2-bromo-1-(1,3-benzodioxol-5-yl)pentan-1-one, which may be purified further by column chromatography or recrystallization.

Step 2: Synthesis of N,N-Diethylpentylone

-

Dissolve the 2-bromo-1-(1,3-benzodioxol-5-yl)pentan-1-one in a suitable aprotic solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF).

-

Add an excess (e.g., 2-3 equivalents) of diethylamine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any diethylamine hydrobromide salt.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N,N-Diethylpentylone free base.

Step 3: Formation of this compound

-

Dissolve the crude N,N-Diethylpentylone free base in a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (e.g., as a solution in ether or isopropanol) to the stirred solution of the free base.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic and spectrometric techniques.

Physical and Chemical Properties

A summary of the key physical and chemical data for N,N-Diethylpentylone and its hydrochloride salt is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)pentan-1-one | [1] |

| CAS Number (HCl) | 17763-15-4 | [1] |

| Chemical Formula (Base) | C₁₆H₂₃NO₃ | [1] |

| Molecular Weight (Base) | 277.36 g/mol | [1] |

| Chemical Formula (HCl) | C₁₆H₂₃NO₃ · HCl | [1] |

| Molecular Weight (HCl) | 313.82 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point (HCl) | 159.13 °C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for confirming the structure of this compound.

Experimental Protocol:

-

Instrument: 400 MHz NMR spectrometer.[1]

-

Sample Preparation: Dilute the analyte to approximately 11 mg/mL in D₂O containing TSP as a 0 ppm reference and maleic acid as a quantitative internal standard.[1]

-

Parameters:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.76 | d | 1H | Aromatic CH |

| 7.515 | dd | 1H | Aromatic CH |

| 7.05 | d | 1H | Aromatic CH |

| 6.145 | s | 2H | O-CH₂-O |

| 5.150 | t | 1H | CH-N |

| 3.50 | m | 2H | N-CH₂ |

| 3.25 | m | 2H | N-CH₂ |

| 2.05-1.95 | m | 2H | CH₂-CH-N |

| 1.3-1.2 | m | 6H | N-CH₂-CH₃ |

| 0.825 | t | 3H | CH₂-CH₃ |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and to obtain its mass spectrum for structural confirmation.

Experimental Protocol:

-

Instrument: Agilent gas chromatograph with a mass selective detector.[1]

-

Sample Preparation: Dilute the analyte to approximately 4 mg/mL in CHCl₃; perform a base extraction.[1]

-

GC Conditions:

-

Column: HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm.[1]

-

Carrier Gas: Helium at 1.5 mL/min.[1]

-

Injector Temperature: 280°C.[1]

-

Oven Program: Initial temperature of 100°C for 1.0 min, then ramp to 280°C at 12°C/min, and hold for 9.0 min.[1]

-

Injection Parameters: Split ratio = 25:1, 1 µL injected.[1]

-

-

MS Conditions:

Mass Spectrum Data: The electron ionization (EI) mass spectrum of N,N-Diethylpentylone shows characteristic fragmentation patterns that can be used for its identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) with a diamond crystal.[1]

| Wavenumber (cm⁻¹) | Description |

| ~3000-2850 | C-H stretch (alkyl) |

| ~1680 | C=O stretch (ketone) |

| ~1600, ~1500, ~1450 | C=C stretch (aromatic) |

| ~1250, ~1040 | C-O stretch (ether, from methylenedioxy) |

Proposed Mechanism of Action

The pharmacological profile of N,N-Diethylpentylone has not been extensively studied. However, based on its structural similarity to other synthetic cathinones, it is hypothesized to act as a monoamine transporter inhibitor.[3] This mechanism involves the blockade of the reuptake of neurotransmitters such as dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) from the synaptic cleft.

By inhibiting these transporters, N,N-Diethylpentylone is presumed to increase the extracellular concentrations of these neurotransmitters, leading to enhanced stimulation of postsynaptic receptors and resulting in its potential stimulant effects.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. A plausible synthetic route has been proposed, and comprehensive experimental protocols for its analytical characterization using NMR, GC-MS, and FTIR have been outlined. The key physicochemical properties have been summarized in a tabular format for easy reference. Furthermore, a proposed mechanism of action, consistent with that of other synthetic cathinones, has been presented. This document serves as a foundational resource for researchers and scientists working with this compound, facilitating further investigation into its pharmacological and toxicological properties.

References

An In-depth Technical Guide to the Chemical Properties of N,N-Diethylpentylone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylpentylone hydrochloride is a synthetic cathinone (B1664624) whose physiological and toxicological properties are not yet fully characterized.[1] This technical guide provides a comprehensive overview of its known chemical and physical properties, analytical methodologies for its identification, and insights into its presumed pharmacological action based on closely related compounds. A significant challenge in the study of this compound is the prevalent confusion in scientific literature and forensic reports with its structural analog, N,N-Dimethylpentylone (also known as Dipentylone). This guide will clearly delineate the properties of this compound and provide data for N,N-Dimethylpentylone hydrochloride for comparative purposes.

Nomenclature and Identification

A critical point of clarification is the distinction between N,N-Diethylpentylone and N,N-Dimethylpentylone. These are distinct chemical entities with different alkyl substituents on the amine group, which is expected to influence their chemical and pharmacological properties.

-

This compound: The subject of this guide.

-

N,N-Dimethylpentylone hydrochloride (Dipentylone): A closely related, more studied analog.

This guide will focus on this compound, with comparative data for N,N-Dimethylpentylone hydrochloride provided to offer context where data for the diethyl analog is unavailable.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound and its dimethyl analog.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₃NO₃ • HCl | [1][5] |

| Molecular Weight | 313.82 g/mol | [3] |

| Appearance | White powder, Crystalline solid | [3][5] |

| Melting Point | 159.13 °C | [3] |

| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 20 mg/mlPBS (pH 7.2): 1 mg/ml | [5] |

| UVmax(λ) | 237, 284, 323 nm | [5] |

| Purity | ≥98% | [1] |

Table 2: Comparative Properties of N,N-Dimethylpentylone Hydrochloride (Dipentylone)

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₃ • HCl | |

| Molecular Weight | 285.76 g/mol | [6] |

| Appearance | White powder, Neat solid | [4][6] |

| Melting Point | 224.27 °C | [6] |

| Solubility | DMF: 0.5 mg/mlDMSO: 5 mg/mlMethanol: 5 mg/mlPBS (pH 7.2): 10 mg/ml | [7] |

Synthesis

-

α-Bromination: The synthesis starts with the bromination of the corresponding arylketone, 1-(benzo[d][5][8]dioxol-5-yl)pentan-1-one, at the alpha position to yield 1-(1,3-benzodioxol-5-yl)-2-bromo-1-pentanone.

-

Nucleophilic Substitution: The resulting α-bromoketone then undergoes a nucleophilic substitution reaction with diethylamine (B46881) to produce N,N-Diethylpentylone. The free base is typically unstable and is converted to the hydrochloride salt for improved stability and handling.

Analytical Methodologies and Experimental Protocols

The identification and quantification of this compound in laboratory samples are crucial for both forensic and research purposes. The following are detailed protocols for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the identification of synthetic cathinones.

Experimental Protocol:

-

Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform (B151607) (CHCl₃) followed by a base extraction.[3]

-

Instrumentation: Agilent gas chromatograph with a mass selective detector.[3]

-

Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[3]

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min.[3]

-

Temperature Program:

-

Injection: 1 µL injection with a split ratio of 25:1.[3]

-

MS Parameters: Mass scan range from 30 to 550 amu.[3]

-

Retention Time: Approximately 11.17 min.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the molecule.

Experimental Protocol:

-

Sample Preparation: Dilute the analyte to approximately 11 mg/mL in deuterium (B1214612) oxide (D₂O). Add TSP (trimethylsilylpropanoic acid) as a 0 ppm reference and maleic acid as a quantitative internal standard.[3]

-

Instrumentation: 400 MHz NMR spectrometer.[3]

-

Parameters:

Comparative Analytical Methods for N,N-Dimethylpentylone (Dipentylone)

For comparison, a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) method has been detailed for N,N-Dimethylpentylone.[8]

Table 3: LC-QTOF-MS Protocol for N,N-Dimethylpentylone

| Parameter | Specification |

| Sample Preparation | Liquid-liquid extraction (LLE) |

| Instrumentation | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase | A: Ammonium formate (B1220265) (10 mM, pH 3.0)B: Methanol/acetonitrile (50:50) |

| Flow Rate | 0.4 mL/min |

| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial at 15.5 min |

| Injection Volume | 10 µL |

| QTOF MS Scan Range | 100-510 Da |

| Retention Time | ~5.06 min |

Pharmacological Properties and Signaling Pathways

The physiological and toxicological actions of N,N-Diethylpentylone have not been formally characterized.[1] However, as a substituted cathinone, its primary mechanism of action is presumed to be similar to other compounds in this class, which act as monoamine transporter inhibitors.

The closely related N,N-Dimethylpentylone (Dipentylone) has been shown to be a potent inhibitor of the dopamine (B1211576) transporter (DAT), with an IC₅₀ value of 49 nM.[9][10] It exhibits a 100-fold weaker potency at the serotonin (B10506) transporter (SERT), with an IC₅₀ of 4990 nM.[9][10] This suggests that N,N-Dimethylpentylone is a selective dopamine reuptake inhibitor. The locomotor stimulant effects observed in mice are consistent with this mechanism.[9][10] It is plausible that N,N-Diethylpentylone shares this mechanism of action, although its specific potency and selectivity for the monoamine transporters have not been reported.

The inhibition of DAT by synthetic cathinones leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, which is responsible for the stimulant effects of these compounds.

Conclusion

This compound is a synthetic cathinone for which there is limited, but growing, scientific data. This guide has summarized the available information on its chemical and physical properties and provided detailed analytical protocols for its identification. A significant challenge remains the lack of comprehensive pharmacological and toxicological data, and the persistent confusion with its N,N-dimethyl analog, Dipentylone. Future research should focus on elucidating the specific pharmacological profile of N,N-Diethylpentylone to better understand its potential effects and risks. The data and protocols presented here provide a foundational resource for researchers and professionals working with this compound.

References

- 1. N,N-Diethylpentylone (hydrochloride) - Analytical Standards - CAT N°: 20801 [bertin-bioreagent.com]

- 2. N,N-Diethylpentylone (hydrochloride) | C16H24ClNO3 | CID 132989249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. swgdrug.org [swgdrug.org]

- 4. caymanchem.com [caymanchem.com]

- 5. N,N-Diethylpentylone (hydrochloride) | CAS 17763-15-4 | Cayman Chemical | Biomol.com [biomol.com]

- 6. swgdrug.org [swgdrug.org]

- 7. caymanchem.com [caymanchem.com]

- 8. cfsre.org [cfsre.org]

- 9. Toxicological evaluation, postmortem case descriptions, and pharmacological activity of N,N-dimethylpentylone and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicological evaluation, postmortem case descriptions, and pharmacological activity of N,N-dimethylpentylone and related analogs | CoLab [colab.ws]

An In-Depth Technical Guide on the Core Mechanism of Action of N,N-Dimethylpentylone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpentylone hydrochloride, also known as dipentylone, is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS).[1][2] Classified as a stimulant, its pharmacological effects are primarily mediated by its interaction with monoamine transporters in the central nervous system.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of N,N-Dimethylpentylone, presenting quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity. For clarity, this document will use the scientifically recognized name N,N-Dimethylpentylone (DMP).

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action of N,N-Dimethylpentylone is the inhibition of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[4] By blocking these transporters, DMP increases the extracellular concentrations of the neurotransmitters dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to its stimulant effects.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of N,N-Dimethylpentylone at the human monoamine transporters, as well as its in vivo potency to induce locomotor activity in mice.

| Parameter | DAT (Dopamine Transporter) | NET (Norepinephrine Transporter) | SERT (Serotonin Transporter) | Locomotor Activity (Mice) |

| Binding Affinity (Ki, µM) | 0.354 ± 0.073[4] | 2.00 ± 0.34[4] | 2.27 ± 0.30[4] | Not Reported |

| Uptake Inhibition (IC50, µM) | 0.233 ± 0.066[4] | 0.212 ± 0.068[4] | 2.57 ± 0.55[4] | Not Applicable |

| Uptake Inhibition (IC50, nM) | 49[5][6] | Not Reported | 4990[5][6] | Not Applicable |

| In Vivo Potency (ED50, mg/kg) | Not Applicable | Not Applicable | Not Applicable | 3.5[5][6] |

Note: The IC50 values from different studies show some variability, which may be due to different experimental conditions.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of N,N-Dimethylpentylone and the general workflow for its in vitro pharmacological characterization.

Caption: Mechanism of Action of N,N-Dimethylpentylone (DMP).

Caption: In Vitro Pharmacological Characterization Workflow.

Experimental Protocols

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of N,N-Dimethylpentylone for monoamine transporters.

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Assay Conditions: Cell membranes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of N,N-Dimethylpentylone.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Data Analysis: The radioactivity retained on the filters is measured using liquid scintillation counting. The concentration of N,N-Dimethylpentylone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]

Neurotransmitter Uptake Inhibition Assays

These assays measure the functional inhibition of monoamine transporters by N,N-Dimethylpentylone.

-

Cell Culture: HEK 293 cells stably expressing hDAT, hNET, or hSERT are grown in multi-well plates.[3]

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of N,N-Dimethylpentylone.

-

Uptake Initiation: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.[7]

-

Termination and Measurement: After a defined incubation period, uptake is terminated by washing the cells with ice-cold buffer. The amount of radiolabeled neurotransmitter taken up by the cells is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of N,N-Dimethylpentylone that inhibits 50% of the specific uptake of the neurotransmitter (IC50) is calculated.

Monoamine Release Assays

These assays determine if N,N-Dimethylpentylone acts as a substrate for the monoamine transporters, inducing neurotransmitter release.

-

Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) by homogenization and differential centrifugation.[8][9]

-

Preloading: Synaptosomes are preloaded with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Superfusion: The preloaded synaptosomes are transferred to a superfusion apparatus and washed with buffer to establish a stable baseline of radioactivity.

-

Drug Exposure: Varying concentrations of N,N-Dimethylpentylone are added to the superfusion buffer, and fractions of the superfusate are collected over time.

-

Data Analysis: The amount of radioactivity in each fraction is measured to determine the rate of monoamine release. An increase in release above baseline in the presence of N,N-Dimethylpentylone would indicate substrate activity.

In Vivo Locomotor Activity Studies

These studies assess the stimulant effects of N,N-Dimethylpentylone in a whole-animal model.

-

Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared beams to track movement.[4]

-

Procedure: Mice are habituated to the testing environment. Following habituation, they are administered various doses of N,N-Dimethylpentylone (or vehicle control) via intraperitoneal injection.[4]

-

Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified period after drug administration.[11]

-

Data Analysis: The dose-response relationship is analyzed to determine the effective dose that produces 50% of the maximal response (ED50).

Conclusion

N,N-Dimethylpentylone hydrochloride is a potent stimulant that primarily acts as a monoamine transporter inhibitor, with a higher potency for the dopamine and norepinephrine transporters compared to the serotonin transporter. This pharmacological profile is consistent with its observed psychostimulant effects. The provided experimental protocols offer a framework for the continued investigation of N,N-Dimethylpentylone and other novel psychoactive substances, which is crucial for understanding their potential for abuse and for the development of effective public health responses.

References

- 1. cfsre.org [cfsre.org]

- 2. Dipentylone - Wikipedia [en.wikipedia.org]

- 3. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. va.gov [va.gov]

- 5. Toxicological evaluation, postmortem case descriptions, and pharmacological activity of N,N-dimethylpentylone and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of N,N-Diethylpentylone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylpentylone hydrochloride, also known as Dipentylone, is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance. Structurally related to other cathinones, it primarily functions as a monoamine transporter inhibitor, with a notable affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its chemical properties, in vitro and in vivo pharmacology, metabolic pathways, and analytical methods for its detection. The information is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential or toxicological implications of this compound and related molecules.

Chemical and Physical Properties

N,N-Diethylpentylone is a substituted cathinone characterized by a β-keto moiety, a phenyl ring substituted with a methylenedioxy group, and a diethylamino group attached to the alpha-carbon. The hydrochloride salt is the common form in which this compound is encountered.[1][2]

| Property | Value |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)pentan-1-one hydrochloride |

| Synonyms | Dipentylone HCl, bk-DMBDP HCl |

| CAS Number | 17763-13-2 (hydrochloride) |

| Molecular Formula | C₁₄H₁₉NO₃ · HCl |

| Molecular Weight | 285.8 g/mol |

| Appearance | Neat solid |

In Vitro Pharmacology: Monoamine Transporter Interactions

The primary mechanism of action of N,N-Diethylpentylone is the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.

Receptor Binding Affinities

Radioligand binding assays have been utilized to determine the affinity (Ki) of N,N-Diethylpentylone for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki) of N,N-Diethylpentylone and Comparative Compounds

| Compound | hDAT Ki (µM) | hNET Ki (µM) | hSERT Ki (µM) | Reference |

| N,N-Diethylpentylone | 0.354 ± 0.073 | 2.00 ± 0.34 | 2.27 ± 0.30 | WHO (2023) |

| Cocaine | ~0.2-0.6 | ~0.3-0.8 | ~0.03-0.3 | N/A |

| Methamphetamine | ~0.4-1.5 | ~0.2-1.0 | >10 | N/A |

| MDMA | ~1.0-10 | ~0.5-2.0 | ~0.2-1.0 | N/A |

Note: Comparative values for Cocaine, Methamphetamine, and MDMA are approximate ranges from various literature sources and are provided for general comparison.

Monoamine Uptake Inhibition

The functional potency of N,N-Diethylpentylone as a monoamine transporter inhibitor is determined by its half-maximal inhibitory concentration (IC50) in neurotransmitter uptake assays.

Table 2: Monoamine Transporter Uptake Inhibition (IC50) of N,N-Diethylpentylone and Comparative Compounds

| Compound | hDAT IC50 (µM) | hNET IC50 (µM) | hSERT IC50 (µM) | Reference |

| N,N-Diethylpentylone | 0.233 ± 0.066 | 0.212 ± 0.068 | 2.57 ± 0.55 | WHO (2023) |

| Pentylone (B609909) | 0.110 | 0.180 | 1.000 | [3] |

| Methylone | 0.210 | 0.260 | 0.210 | [3] |

| Mephedrone | 0.130 | 0.040 | 0.240 | [3] |

| α-PVP | 0.022 | 0.010 | >10 | [3] |

In Vivo Pharmacology

Locomotor Activity

In animal models, N,N-Diethylpentylone has been shown to produce psychostimulant effects, such as increased locomotor activity. In mice, intraperitoneal administration of N,N-Diethylpentylone resulted in a dose-dependent increase in horizontal activity.

Table 3: In Vivo Locomotor Activity of N,N-Diethylpentylone in Mice

| Parameter | Value | Reference |

| ED50 (horizontal activity) | 6.4 mg/kg | [4] |

| Peak Effect (counts/10 min) | 6539 at 14.2 mg/kg | [4] |

The stimulant effects of N,N-Diethylpentylone were observed to begin within 10 minutes of injection and lasted for approximately 80 to 220 minutes at doses ranging from 5 to 25 mg/kg.[4]

Metabolism and Pharmacokinetics

Limited pharmacokinetic data is available for N,N-Diethylpentylone. However, studies have consistently identified pentylone as a major metabolite, suggesting that N-dealkylation is a primary metabolic pathway.[2][4][5][6][7] In post-mortem cases, pentylone is often detected at lower concentrations than the parent compound.[4] A recent study identified seven different metabolites in patient urine samples, with the major metabolic pathways proposed to be the opening of the 5-membered ring and reduction of the carboxide group.[5]

Signaling Pathways (Hypothetical)

Direct experimental evidence elucidating the specific intracellular signaling cascades activated by N,N-Diethylpentylone is currently lacking. However, based on its primary mechanism as a potent inhibitor of the dopamine and norepinephrine transporters, a putative signaling pathway can be proposed. Inhibition of DAT and NET leads to an accumulation of extracellular dopamine and norepinephrine, respectively. This enhanced neurotransmitter concentration results in prolonged activation of postsynaptic dopamine and adrenergic receptors, which can trigger a cascade of downstream signaling events.

Caption: Putative signaling pathway of this compound.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for monoamine transporters.

Caption: Workflow for Radioligand Binding Assay.

Detailed Steps:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

-

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55 for DAT and NET) and varying concentrations of this compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Quantification: The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the transporters, is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assay

This protocol describes a general method to measure the functional inhibition of monoamine transporters by this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Dipentylone - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. cdn.who.int [cdn.who.int]

- 5. N,N-dimethylpentylone poisoning: Clinical manifestations, analytical detection, and metabolic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cfsre.org [cfsre.org]

The Evolving Landscape of Synthetic Cathinone Toxicology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The clandestine synthesis and widespread abuse of synthetic cathinone (B1664624) derivatives, often colloquially known as "bath salts," present a significant and escalating public health concern. These novel psychoactive substances (NPS) are structurally related to cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis), and are designed to mimic the stimulant effects of controlled substances like cocaine, amphetamine, and MDMA.[1][2][3] Their legal status often exists in a gray area, with new derivatives continuously emerging to circumvent legislative control, posing a formidable challenge to healthcare professionals and forensic toxicologists.[4][5] This guide provides a comprehensive technical overview of the current understanding of synthetic cathinone toxicology, focusing on their mechanisms of action, multi-organ toxicity, and the experimental methodologies used in their assessment.

Mechanisms of Action: A Dual Threat at the Synapse

The psychostimulant effects of synthetic cathinones are primarily mediated by their interaction with monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).[6][7] These interactions lead to an increase in the extracellular concentrations of their respective neurotransmitters—dopamine, serotonin, and norepinephrine—in the synaptic cleft, thereby amplifying monoaminergic signaling.[7][8]

Synthetic cathinones can be broadly classified into two main categories based on their mechanism of action at these transporters:

-

Reuptake Inhibitors (Blockers): This class, which includes potent derivatives like 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP), functions similarly to cocaine.[7][9] They bind to the transporters and block the reuptake of monoamines from the synaptic cleft, prolonging their action.[7]

-

Substrate-Type Releasers: This group, encompassing popular substances like mephedrone (B570743) (4-methylmethcathinone) and methylone, acts more like amphetamine.[7][9] They are transported into the presynaptic neuron and disrupt the vesicular storage of monoamines, leading to their non-exocytotic release into the synapse through a reversal of transporter function.[7]

The specific affinity and activity at each transporter vary significantly between different derivatives, dictating their unique pharmacological and toxicological profiles.[4][9] For instance, compounds with higher potency at DAT tend to have more pronounced stimulant and reinforcing effects, while those with significant activity at SERT may produce more empathogenic and hallucinogenic effects.[9]

Multi-Organ Toxicity: A Cascade of Cellular Damage

The acute and chronic use of synthetic cathinones is associated with a wide spectrum of toxic effects, impacting multiple organ systems. Overdose cases often present with severe agitation, aggression, psychosis, and can rapidly progress to multi-organ failure.[4]

Neurotoxicity

Synthetic cathinones induce significant neurotoxic effects through various mechanisms, including neuroinflammation, oxidative stress, and excitotoxicity.[4][10][11] Animal studies have demonstrated that exposure to certain derivatives can lead to deficits in spatial learning and memory.[4] The repeated administration of some synthetic cathinones can activate Toll-like receptor 4 (TLR4), triggering neuroinflammation through the NF-κB and MAPK signaling pathways and leading to the production of pro-inflammatory cytokines like TNF-α and IL-6 in the brain.[4]

Cardiotoxicity

Cardiovascular complications are among the most frequently reported adverse effects of synthetic cathinone use.[1] These compounds can induce tachycardia, hypertension, palpitations, chest pain, and in severe cases, myocardial infarction, life-threatening arrhythmias, and cardiac arrest.[12][13][14] The underlying mechanisms are believed to involve excessive adrenergic stimulation, leading to coronary vasospasm and increased myocardial oxygen demand, as well as direct cardiotoxic effects that may prolong the QT interval.[14][15]

Hepatotoxicity

The liver is another primary target for synthetic cathinone-induced toxicity. In vitro studies using human liver cell lines have shown that several derivatives, including MDPV, mephedrone, and naphyrone, can cause mitochondrial dysfunction.[16] This is characterized by the depletion of cellular ATP, increased production of reactive oxygen species (ROS), and a decrease in the mitochondrial membrane potential.[16] Ultimately, this can lead to hepatocyte apoptosis and liver injury.[17][18][19]

Quantitative Toxicological Data

The following tables summarize key quantitative data from various in vitro and in silico studies, providing a comparative overview of the potencies of different synthetic cathinone derivatives.

Table 1: In Vitro Cytotoxicity of Synthetic Cathinones

| Compound | Cell Line | EC50 (mM) | Reference |

| Pentedrone | Primary Rat Hepatocytes | 0.656 | [17] |

| MDPV | Primary Rat Hepatocytes | 0.756 | [17] |

| 4-MEC | Primary Rat Hepatocytes | >1 | [17] |

| Methylone | Primary Rat Hepatocytes | 1.262 | [17] |

| Pentedrone | HepaRG | 3.405 | [17] |

| MDPV | HepaRG | 2.432 | [17] |

| 4-MEC | HepaRG | >5 | [17] |

| Methylone | HepaRG | 5.623 | [17] |

Table 2: In Vitro Monoamine Transporter Inhibition by Synthetic Cathinones

| Compound | Transporter | IC50 (nM) | Reference |

| MDPV | hDAT | 2.3 | [20] |

| MDPV | hNET | 2.6 | [20] |

| MDPV | hSERT | 2253 | [20] |

| 4-MEC | hDAT | 98.7 | [20] |

| 4-MEC | hNET | 58.7 | [20] |

| 4-MEC | hSERT | 1294 | [20] |

| Methylone | hDAT | 162 | [20] |

| Methylone | hNET | 158 | [20] |

| Methylone | hSERT | 309 | [20] |

| 3-MMC | hDAT | 85.3 | [20] |

| 3-MMC | hNET | 37.1 | [20] |

| 3-MMC | hSERT | 360 | [20] |

| 4-MMC | hDAT | 114 | [20] |

| 4-MMC | hNET | 39.4 | [20] |

| 4-MMC | hSERT | 225 | [20] |

Table 3: In Silico Predicted Acute Oral Toxicity in Rats

| Compound | LD50 (mg/kg) | Prediction Tool | Reference |

| 2,3-MDMC | 105.17 | VEGA KNN | [21] |

| 2,3-MDMC | 117.77 | EPA TEST v. 5.1.2 | [21] |

Experimental Protocols

A variety of in vitro and in vivo models are employed to assess the toxicology of synthetic cathinones.

In Vitro Assays

-

Cell Viability Assays:

-

Methodology: Human cell lines, such as HepG2 or HepaRG for hepatotoxicity studies, are exposed to varying concentrations of synthetic cathinones.[16] Cell viability is then assessed using methods like the MTT assay, which measures mitochondrial reductase activity, or by quantifying ATP content.[16] A decrease in cell viability indicates cytotoxicity.

-

-

Mitochondrial Toxicity Assays:

-

Methodology: To investigate mitochondrial dysfunction, parameters such as mitochondrial membrane potential, oxygen consumption rates (using techniques like Seahorse XF analysis), and the activity of specific electron transport chain complexes are measured in isolated mitochondria or intact cells following exposure to the compounds.[16]

-

-

Reactive Oxygen Species (ROS) Production Assays:

-

Methodology: Intracellular ROS levels are quantified using fluorescent probes, such as DCFH-DA, which becomes fluorescent upon oxidation by ROS. Cells are treated with the synthetic cathinone, and the increase in fluorescence is measured using a plate reader or flow cytometry.[17]

-

-

Monoamine Transporter Uptake and Release Assays:

-

Methodology: These assays are typically performed using synaptosomes (isolated nerve terminals) or cells heterologously expressing the specific monoamine transporter (DAT, SERT, or NET).[7] For uptake inhibition assays, the ability of a synthetic cathinone to block the uptake of a radiolabeled substrate (e.g., [3H]dopamine) is measured.[7] For release assays, preloaded synaptosomes are exposed to the cathinone, and the amount of released radiolabeled neurotransmitter is quantified.[7]

-

In Vivo Models

-

Locomotor Activity Studies:

-

Methodology: Rodents (rats or mice) are administered a synthetic cathinone, and their locomotor activity is monitored in an open-field arena. An increase in activity is indicative of psychostimulant effects.[9]

-

-

Intracranial Self-Stimulation (ICSS) Studies:

-

Methodology: This model assesses the rewarding effects of drugs. Animals are trained to press a lever to receive electrical stimulation in a brain reward center. The effect of a synthetic cathinone on the threshold for responding is measured; a decrease in the threshold suggests a rewarding effect.[22]

-

-

Drug Self-Administration Studies:

-

Methodology: This is a gold-standard model for evaluating the abuse potential of a substance. Animals are trained to perform an action (e.g., lever press) to receive an intravenous infusion of the drug. The rate and pattern of responding indicate the reinforcing efficacy of the compound.[22]

-

Visualizing the Pathways of Toxicity

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in synthetic cathinone toxicology.

Caption: Mechanism of action of synthetic cathinones at the monoamine synapse.

Caption: Signaling pathway of synthetic cathinone-induced hepatotoxicity.

Caption: Experimental workflow for in vitro toxicity testing of synthetic cathinones.

Conclusion and Future Directions

The toxicology of synthetic cathinone derivatives is a complex and rapidly evolving field. Their diverse structures and mechanisms of action result in a wide range of adverse effects, posing significant risks to users.[1][4] While research has elucidated many of the fundamental mechanisms of their toxicity, particularly their interactions with monoamine transporters and their impact on cellular organelles, many questions remain. The continuous emergence of new derivatives necessitates ongoing research to characterize their toxicological profiles and develop effective clinical interventions for overdose and addiction. A deeper understanding of the structure-activity relationships governing their toxicity will be crucial for predicting the risks associated with new compounds and for informing public health and legislative responses.

References

- 1. The toxicology of bath salts: a review of synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathinone derivatives: A review of their chemistry, pharmacology and toxicology (2011) | John P. Kelly | 338 Citations [scispace.com]

- 3. Cathinone derivatives: a review of their chemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cardiotoxicity After Synthetic Cathinone Use; Two Cases, A Case Series and Scoping Review - ProQuest [proquest.com]

- 13. Synthetic cathinones and cardiotoxicity risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. clinicaterapeutica.it [clinicaterapeutica.it]

- 15. Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts andPerspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of hepatocellular toxicity associated with new psychoactive synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Editor's Highlight: Characterization of Hepatotoxicity Mechanisms Triggered by Designer Cathinone Drugs (β-Keto Amphetamines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cn.aminer.org [cn.aminer.org]

- 20. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]

- 21. Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico meth… [ouci.dntb.gov.ua]

- 22. Abuse potential and toxicity of the synthetic cathinones (i.e., “Bath salts”) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of N,N-Diethylpentylone Hydrochloride: A Technical Guide

Disclaimer: Limited direct research has been published on the in vitro metabolism of N,N-Diethylpentylone hydrochloride. This guide is based on the metabolic pathways of structurally similar synthetic cathinones, particularly N,N-dimethylpentylone (dipentylone), and general protocols for in vitro drug metabolism studies. The information provided should be considered a predictive framework for guiding experimental design.

Introduction

N,N-Diethylpentylone is a synthetic cathinone (B1664624), a class of novel psychoactive substances (NPS) that are structurally related to cathinone, the active alkaloid in the khat plant. Understanding the metabolic fate of these compounds is crucial for forensic toxicology, clinical diagnostics, and drug development. In vitro metabolism studies, primarily using human liver microsomes (HLMs), are fundamental in identifying metabolic pathways and potential drug-drug interactions. This guide provides a technical overview of the expected in vitro metabolism of N,N-Diethylpentylone and outlines a representative experimental protocol for its investigation.

Proposed Metabolic Pathways for N,N-Diethylpentylone

Based on studies of analogous synthetic cathinones, the metabolism of N,N-Diethylpentylone is anticipated to proceed through several key Phase I and Phase II reactions.[1] The primary cytochrome P450 (CYP) enzymes involved in cathinone metabolism include CYP2D6, CYP2C19, and CYP1A2.[2]

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule. For N,N-Diethylpentylone, the following pathways are proposed:

-

N-dealkylation: The sequential removal of the ethyl groups from the nitrogen atom is expected to be a major metabolic route. The primary metabolite would be N-ethylpentylone, which itself is a psychoactive substance. Further dealkylation would lead to pentylone (B609909).[2][3]

-

β-Ketone Reduction: The ketone group on the β-carbon of the pentylone backbone is susceptible to reduction, forming a secondary alcohol metabolite.[1][4]

-

Aliphatic Hydroxylation: Hydroxylation can occur on the propyl side chain of the molecule.[1][4]

-

Demethylenation: The methylenedioxy ring is a common target for metabolism, where the ring is opened and subsequently O-methylated by catechol-O-methyltransferase (COMT).[2]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

-

Glucuronidation: The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid.[1][4]

Quantitative Data Summary

As of the current literature, specific quantitative kinetic data (e.g., Km, Vmax, IC50) for the in vitro metabolism of this compound are not available. The following table summarizes the proposed metabolic transformations.

| Metabolic Reaction | Proposed Metabolite | Enzyme System | Notes |

| N-De-ethylation (mono) | N-Ethylpentylone | Cytochrome P450 | Expected to be a major pathway. |

| N-De-ethylation (di) | Pentylone | Cytochrome P450 | Sequential dealkylation product. |

| β-Ketone Reduction | Diethyl-dihydro-pentylone | Carbonyl Reductases | Formation of an alcohol metabolite. |

| Aliphatic Hydroxylation | Hydroxy-N,N-diethylpentylone | Cytochrome P450 | Hydroxylation on the propyl side chain. |

| Demethylenation | Dihydroxy-N,N-diethylpentylone | Cytochrome P450 | Opening of the methylenedioxy ring. |

| O-Methylation | Methoxy-hydroxy-N,N-diethylpentylone | COMT | Following demethylenation. |

| Glucuronidation | Metabolite-Glucuronide Conjugates | UGTs | Conjugation of hydroxylated metabolites. |

Experimental Protocols

The following protocols are generalized methodologies for studying the in vitro metabolism of a novel synthetic cathinone like N,N-Diethylpentylone using human liver microsomes.

In Vitro Phase I Metabolism with Human Liver Microsomes (HLMs)

Objective: To identify the Phase I metabolites of N,N-Diethylpentylone.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Ice-cold acetonitrile (B52724) or methanol (B129727) (for reaction termination)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5-1.0 mg/mL final concentration) in phosphate buffer and MgCl2 at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the N,N-Diethylpentylone stock solution (e.g., 1-10 µM final concentration) and the NADPH regenerating system to the pre-incubated microsome mixture.

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge to precipitate the proteins (e.g., 14,000 rpm for 10 minutes).

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

Control Incubations:

-

Negative control 1: Incubation without N,N-Diethylpentylone.

-

Negative control 2: Incubation without the NADPH regenerating system.

-

Negative control 3: Incubation with heat-inactivated HLMs.

Metabolite Identification using LC-MS/MS

Objective: To identify and structurally characterize the metabolites of N,N-Diethylpentylone.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system is recommended for accurate mass measurements and fragmentation analysis.

General LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium (B1175870) formate.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for synthetic cathinones.

-

Data Acquisition: Full scan mode for initial screening and product ion scan (MS/MS) mode for structural elucidation of potential metabolites.

Data Analysis:

-

Metabolites are identified by comparing the mass spectra of the samples with control samples and predicting the expected mass shifts for common metabolic reactions (e.g., +16 Da for hydroxylation, -28 Da for N-de-ethylation).

-

High-resolution mass spectrometry allows for the determination of the elemental composition of the metabolites.

-

Tandem mass spectrometry (MS/MS) fragmentation patterns provide structural information for metabolite characterization.

Visualizations

Proposed Metabolic Pathway of N,N-Diethylpentylone

Caption: Proposed metabolic pathways for N,N-Diethylpentylone.

Experimental Workflow for In Vitro Metabolism Study

Caption: General experimental workflow for in vitro metabolism studies.

References

N,N-Diethylpentylone Hydrochloride: A Comprehensive Technical Guide for Researchers

An In-depth Review of an Emerging Synthetic Cathinone (B1664624) for Scientific and Drug Development Professionals

Abstract

N,N-Diethylpentylone hydrochloride is a synthetic cathinone that has emerged as a novel psychoactive substance. As an analytical reference standard, its thorough characterization is paramount for forensic laboratories, toxicologists, and researchers in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed analytical methodologies for its identification and quantification, and an exploration of its pharmacological and toxicological profiles. The information presented herein is intended to serve as a critical resource for professionals requiring accurate and reliable data on this compound.

Introduction

N,N-Diethylpentylone, also known as 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)pentan-1-one, is a substituted cathinone derivative. Like other compounds in this class, it is structurally related to cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). The hydrochloride salt of N,N-Diethylpentylone is the common form used as an analytical reference standard. Due to its potential for abuse and the rise in its detection in forensic cases, a comprehensive understanding of its chemical, analytical, and biological properties is essential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for the proper handling, storage, and analysis of the reference standard.

| Property | Value |

| Chemical Name | 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)pentan-1-one hydrochloride |

| Synonyms | N,N-Diethylpentylone HCl, bk-DEDP |

| Molecular Formula | C₁₆H₂₃NO₃ • HCl |

| Molecular Weight | 313.8 g/mol |

| CAS Number | 17763-15-4 |

| Appearance | Crystalline solid |

| Purity | ≥98% |

Analytical Methodologies

Accurate identification and quantification of N,N-Diethylpentylone are critical in forensic and research settings. Various analytical techniques can be employed, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of N,N-Diethylpentylone. The following protocol is a general guideline that can be adapted based on the specific instrumentation and laboratory conditions.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation: A solution of the analytical reference standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL is prepared. This stock solution is then diluted to an appropriate concentration for analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry, offers high sensitivity and selectivity for the analysis of N,N-Diethylpentylone in various matrices.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A high-performance liquid chromatograph with a UV or mass spectrometric detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Gradient Program:

-

Start with 95% aqueous buffer and 5% organic solvent.

-

Linearly increase the organic solvent to 95% over 10 minutes.

-

Hold at 95% organic solvent for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection:

-

UV: 230 nm and 280 nm.

-

MS/MS (for LC-MS/MS): Electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]⁺ and characteristic fragment ions.

-

-

Sample Preparation: Similar to GC-MS, a stock solution is prepared and diluted to the desired concentration in the mobile phase.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process starting from a suitable precursor, such as 3,4-methylenedioxyphenyl valerophenone. A general synthetic approach is outlined below.

Workflow for the Synthesis of this compound

Caption: A generalized synthetic pathway for N,N-Diethylpentylone HCl.

Experimental Protocol: Synthesis and Purification

-

Bromination: The starting ketone, 3,4-methylenedioxyphenyl valerophenone, is brominated at the alpha-position using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide). This reaction yields the α-bromo ketone intermediate.

-

Amination: The α-bromo ketone is then reacted with diethylamine in a suitable solvent to form the N,N-diethyl substituted cathinone base. This is a nucleophilic substitution reaction.

-

Salt Formation and Purification: The resulting free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol). The this compound salt typically precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a crystalline solid of high purity.

Pharmacology

The pharmacological profile of N,N-Diethylpentylone is characteristic of a stimulant of the central nervous system. Its mechanism of action is primarily through the inhibition of monoamine transporters.

Mechanism of Action

N,N-Diethylpentylone, like other synthetic cathinones, is believed to act as a monoamine transporter inhibitor. It blocks the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) in the synaptic cleft, leading to an increase in the extracellular concentrations of these neurotransmitters. This increased monoaminergic activity is responsible for its stimulant effects. While specific binding affinity data for N,N-Diethylpentylone is limited, studies on the closely related compound N,N-Dimethylpentylone (DMP) show potent inhibition at the dopamine transporter with weaker activity at the serotonin transporter.[1][2]

Monoamine Transporter Interaction Pathway

Caption: Inhibition of monoamine transporters by N,N-Diethylpentylone.

Pharmacological Effects

The stimulant effects of N,N-Diethylpentylone are expected to be similar to other cathinones and include increased alertness, euphoria, and sympathomimetic effects.

Toxicology

The toxicological profile of N,N-Diethylpentylone is not yet fully characterized, but information can be inferred from related compounds and clinical reports of intoxication.

Adverse Effects:

-

Cardiovascular: Tachycardia, hypertension, and potential for more severe cardiac events.

-

Neurological: Agitation, paranoia, hallucinations, and seizures.

-

Psychiatric: Anxiety, psychosis, and aggressive behavior.

Cases of intoxication with the related compound N,N-Dimethylpentylone have presented with both neuropsychiatric and cardiovascular symptoms.[3]

Legal Status

N,N-Diethylpentylone is a controlled substance in many jurisdictions. In the United States, it is classified as a Schedule I substance under the Controlled Substances Act, indicating a high potential for abuse and no currently accepted medical use.

Conclusion

The this compound analytical reference standard is an indispensable tool for the accurate identification and quantification of this emerging synthetic cathinone. This guide has provided a detailed overview of its physicochemical properties, comprehensive analytical methodologies, a plausible synthetic route, and its known pharmacological and toxicological characteristics. As new research emerges, a continued understanding of this and other novel psychoactive substances will be critical for the scientific and drug development communities.

References

- 1. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological evaluation, postmortem case descriptions, and pharmacological activity of N,N-dimethylpentylone and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide: N,N-Diethylpentylone Hydrochloride (CAS No. 17763-15-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylpentylone hydrochloride, with the CAS number 17763-15-4, is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS). Also known by synonyms such as N,N-Dimethylpentylone and Dipentylone, this compound is structurally related to other cathinones and acts as a psychomotor stimulant. This technical guide provides a comprehensive overview of the available research on N,N-Diethylpentylone, including its chemical properties, toxicological data, pharmacological effects, and proposed mechanisms of action. The information is intended to support research, forensic analysis, and drug development efforts.

Chemical and Physical Properties

This compound is a crystalline solid. Its chemical structure features a substituted cathinone core.

| Property | Value | Source |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)pentan-1-one;hydrochloride | [1] |

| Molecular Formula | C₁₆H₂₄ClNO₃ | |

| Molecular Weight | 313.82 g/mol | |

| Appearance | Crystalline solid | |

| CAS Number | 17763-15-4 | |

| Synonyms | N,N-Dimethylpentylone HCl, Dipentylone HCl | [1] |

Toxicology and Metabolism

N,N-Diethylpentylone has been identified in numerous post-mortem toxicology cases, often in combination with other substances. The primary metabolite of N,N-Diethylpentylone is pentylone.[2][3]

Table 1: Post-Mortem Blood Concentrations of N,N-Diethylpentylone and Pentylone

| Analyte | Concentration Range (ng/mL) | Mean (ng/mL) | Median (ng/mL) | Source |

| N,N-Diethylpentylone | 3.3 - 970 | 277 ± 283 | 145 | [2] |

| Pentylone (metabolite) | 1.3 - 420 | 88 ± 127 | 31 | [2] |

| N,N-Diethylpentylone | 33 - 970 | 270 ± 400 | 87 | [3] |

| Pentylone (metabolite) | 10 - 420 | 120 ± 170 | 37 | [3] |

Metabolic studies have identified two major metabolic pathways for N,N-Diethylpentylone: the opening of the 5-membered dioxole ring and the reduction of the carboxide group.[4]

Pharmacology and Mechanism of Action

N,N-Diethylpentylone is a psychomotor stimulant that primarily acts as a potent inhibitor of the dopamine (B1211576) transporter (DAT), with significantly weaker activity at the serotonin (B10506) transporter (SERT). This pharmacological profile is consistent with other synthetic cathinones known for their stimulant effects.

Table 2: In Vitro Pharmacological Data

| Target | Activity (IC₅₀) | Source |

| Dopamine Transporter (DAT) | 49 nM | [5] |

| Serotonin Transporter (SERT) | 4990 nM | [5] |

The potent inhibition of DAT leads to an increase in extracellular dopamine levels in the brain, which is believed to mediate the compound's stimulant effects.

Experimental Protocols

Representative Synthesis of this compound

Step 1: α-Bromination of 1-(1,3-benzodioxol-5-yl)pentan-1-one

-

Dissolve 1-(1,3-benzodioxol-5-yl)pentan-1-one in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature while stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure to yield crude 1-(1,3-benzodioxol-5-yl)-2-bromopentan-1-one. Purify by column chromatography if necessary.

Step 2: Amination with Diethylamine (B46881)

-

Dissolve the crude or purified 1-(1,3-benzodioxol-5-yl)-2-bromopentan-1-one in a suitable solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF).

-

Add an excess of diethylamine to the solution. The reaction can be carried out at room temperature or with gentle heating.

-

Stir the reaction mixture until TLC analysis indicates the complete consumption of the bromo-precursor.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove diethylamine hydrobromide.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the free base of N,N-Diethylpentylone.

Step 3: Salt Formation

-

Dissolve the N,N-Diethylpentylone free base in a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in isopropanol) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Dopamine Transporter Inhibition Assay using Rat Brain Synaptosomes

This protocol is a representative method for determining the inhibitory potency of a compound on the dopamine transporter.

1. Preparation of Rat Striatal Synaptosomes:

-

Euthanize a male Sprague-Dawley rat (200-250 g) by decapitation.

-

Rapidly dissect the striata on ice and homogenize in 10 volumes of ice-cold 0.32 M sucrose (B13894) buffer (containing 1 mM NaHCO₃ and 1 mM EDTA, pH 7.4) using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2) in ice-cold Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, and 0.1 mM ascorbic acid, pH 7.4).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

2. [³H]Dopamine Uptake Assay:

-

In a 96-well plate, add 50 µL of Krebs-Ringer buffer containing various concentrations of this compound.

-

Add 50 µL of the synaptosomal preparation (approximately 10-20 µg of protein per well).

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding 50 µL of [³H]dopamine (final concentration ~10 nM).

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).

-

Calculate the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Locomotor Activity Assessment in Mice

This protocol outlines a standard procedure to evaluate the stimulant effects of a compound on locomotor activity.

1. Animals and Housing:

-

Use male C57BL/6 mice (8-10 weeks old).

-

House the mice in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.

-

Allow the mice to acclimate to the housing facility for at least one week before the experiment.

2. Apparatus:

-

Use open-field activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.

-

Conduct the experiments in a sound-attenuated room with controlled lighting and temperature.

3. Experimental Procedure:

-

Habituate the mice to the testing room for at least 60 minutes before the experiment begins.

-

On the first day (habituation), administer a saline injection (intraperitoneal, i.p.) and place the mice in the activity chambers for 60 minutes to acclimate them to the environment and injection procedure.

-

On the test day, administer either vehicle (saline, i.p.) or this compound (at various doses, e.g., 1, 3, 10 mg/kg, i.p.).

-

Immediately after injection, place each mouse in the center of an activity chamber.

-

Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 60-120 minutes.

-

Analyze the data by comparing the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizations

Proposed Signaling Pathway for N,N-Diethylpentylone

The primary mechanism of action of N,N-Diethylpentylone is the inhibition of the dopamine transporter (DAT). This leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. The downstream effects are mediated by the activation of dopamine receptors (D1 and D2 types) on the postsynaptic neuron.

Caption: Proposed signaling pathway of N,N-Diethylpentylone.

Experimental Workflow: Dopamine Transporter Inhibition Assay

The following diagram illustrates the key steps in the dopamine transporter inhibition assay using rat brain synaptosomes.

Caption: Workflow for DAT inhibition assay.

Conclusion

This compound is a potent psychomotor stimulant that acts primarily through the inhibition of the dopamine transporter. Its presence in forensic casework highlights the need for continued research into its pharmacology, toxicology, and metabolism. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers in these fields. Further investigation into the specific downstream signaling pathways and the development of more detailed analytical and synthetic methodologies are crucial for a comprehensive understanding of this compound.

References

- 1. cfsre.org [cfsre.org]

- 2. N,N-Dimethylpentylone — A new synthetic cathinone identified in a postmortem forensic toxicology case series [cfsre.org]

- 3. researchgate.net [researchgate.net]

- 4. N,N-dimethylpentylone poisoning: Clinical manifestations, analytical detection, and metabolic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Pentylone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylone (B609909) (1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one) is a synthetic cathinone (B1664624) that has emerged as a widely abused psychoactive substance. Its stimulant effects are primarily mediated by its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). By inhibiting the reuptake of these neurotransmitters, pentylone increases their extracellular concentrations in the brain, leading to its characteristic psychostimulant effects.[1][2] Understanding the structure-activity relationship (SAR) of pentylone and its analogs is crucial for predicting the pharmacological profiles of new derivatives, assessing their abuse potential, and developing potential therapeutic interventions. This guide provides an in-depth analysis of the SAR of pentylone analogs, focusing on how chemical modifications influence their potency and selectivity at monoamine transporters.

Core Principles of Pentylone's Mechanism of Action